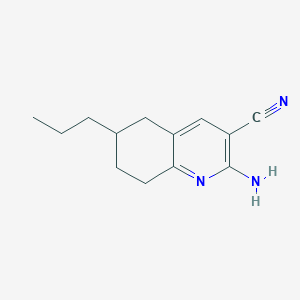
2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound belonging to the tetrahydroquinoline family This compound is characterized by its unique structure, which includes an amino group, a propyl group, and a carbonitrile group attached to a tetrahydroquinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized through a multi-component reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines. This reaction is typically carried out in a basic ionic liquid such as [bmim]OH, which facilitates the formation of the desired product with good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity in an industrial setting.
化学反応の分析
Types of Reactions
2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the carbonitrile group to form amines or other functional groups.
Substitution: The amino and propyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinoline compounds
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives are being explored for potential therapeutic applications, including as anti-cancer and anti-inflammatory agents.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
The mechanism by which 2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, its bactericidal activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar in structure but lacks the propyl group.
2-Amino-6-isopropyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Contains an isopropyl group instead of a propyl group.
Uniqueness
2-Amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
2-amino-6-propyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(15)16-12/h7,9H,2-6H2,1H3,(H2,15,16) |
InChIキー |
QHNSXVWXMOOKLS-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC2=NC(=C(C=C2C1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















